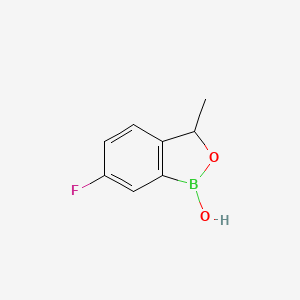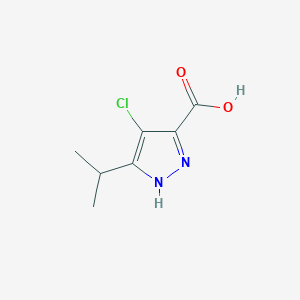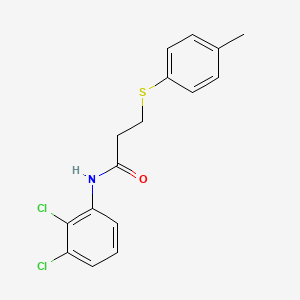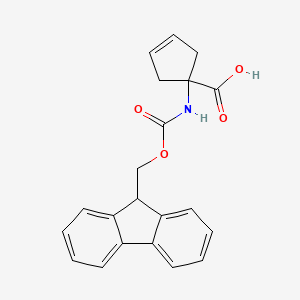
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of molecules known as protease inhibitors, which have been shown to be effective in treating a variety of diseases, including HIV/AIDS and cancer.
作用機序
The mechanism of action of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide involves its ability to inhibit the activity of the protease enzyme. This enzyme is necessary for the replication of viruses such as HIV, as well as for the growth and proliferation of cancer cells. By inhibiting the activity of this enzyme, this compound can prevent the replication of viruses and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide vary depending on the specific application and dosage used. In HIV/AIDS research, this compound has been shown to reduce the viral load in infected patients, leading to improved immune function and overall health. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, leading to reduced tumor size and improved survival rates.
実験室実験の利点と制限
The advantages of using 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide in lab experiments include its ability to inhibit the activity of the protease enzyme, which is necessary for the replication of viruses and the growth of cancer cells. This compound is also relatively easy to synthesize and can be produced in large quantities for use in research studies. However, limitations include the potential for toxicity at high doses, as well as the need for specialized equipment and organic solvents for synthesis.
将来の方向性
For research on 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide include further studies on its potential therapeutic applications, particularly in the treatment of HIV/AIDS and cancer. Researchers may also investigate the potential for this compound to be used in combination with other drugs or therapies to improve treatment outcomes. Additionally, studies may be conducted to explore the potential for this compound to be used in other disease states, such as viral hepatitis or autoimmune disorders.
合成法
The synthesis of 3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide involves the reaction of several chemical precursors in a multi-step process. The exact method of synthesis varies depending on the specific laboratory and conditions used, but typically involves the use of organic solvents and specialized equipment.
科学的研究の応用
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide has been the subject of numerous scientific studies, particularly in the fields of HIV/AIDS and cancer research. In HIV/AIDS research, this compound has been shown to inhibit the activity of the protease enzyme, which is necessary for the replication of the virus. In cancer research, this compound has been shown to have potential as a chemotherapy agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-18(14(9-15)5-3-6-14)12(19)8-10(17-13(16)20)11-4-2-7-21-11/h2,4,7,10H,3,5-6,8H2,1H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCQXHZGYIMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(C1=CC=CS1)NC(=O)N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methyl-3-(thiophen-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)

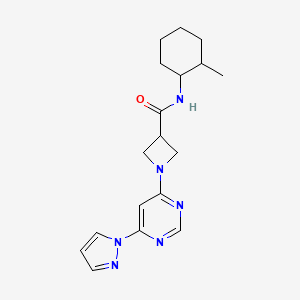
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)
![ethyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2934731.png)
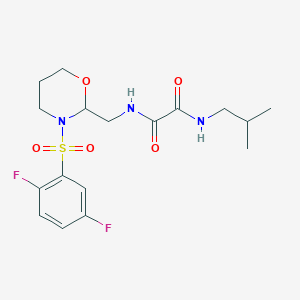

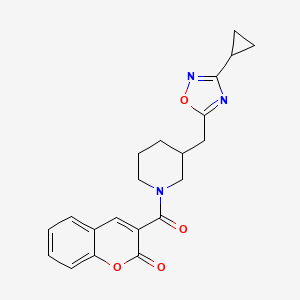
![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)
